molecular formula C10H15N9O2 B2783676 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 309279-66-1

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2783676
CAS No.: 309279-66-1
M. Wt: 293.291
InChI Key: ZDRNFFIQCCSJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of furazan, triazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Furazan Ring: The furazan ring can be synthesized through the reaction of appropriate nitrile oxides with alkenes or alkynes.

    Formation of Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The furazan and triazole rings are then coupled with a pyrrolidine moiety through nucleophilic substitution or other suitable coupling reactions.

    Introduction of Hydrazide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N7O3C_{10}H_{13}N_7O_3 with a molecular weight of 293.287 g/mol. The structure features a triazole ring fused with an oxadiazole and a pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₃N₇O₃
Molecular Weight293.287 g/mol
CAS Number352446-61-8
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through several mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, including EGFR and Src kinases, which are critical for cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by activating caspase pathways, leading to cell death .
  • Antimicrobial Activity : The compound also displays antimicrobial properties against various pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated the compound's effectiveness against multiple cancer cell lines. Notable findings include:

  • IC50 Values : In vitro studies have shown that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against several cancer types:
    • HEPG2 (liver cancer): IC50 = 1.18 µM
    • MCF7 (breast cancer): IC50 = 0.275 µM
    • PC-3 (prostate cancer): IC50 = 0.417 µM .
Cell LineIC50 (µM)Reference
HEPG21.18
MCF70.275
PC-30.417

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC50 values are less documented.

Case Studies

Several case studies have highlighted the compound's potential:

  • Zhang et al. Study : This study synthesized several derivatives based on the triazole framework and evaluated their anticancer properties using TRAP PCR-ELISA assays. The study found that derivatives similar to our compound exhibited potent inhibitory effects on tumor growth in vitro .
  • Arafa et al. Study : This research focused on the design and synthesis of oxadiazole derivatives and their anticancer activities. The findings suggested that compounds with similar scaffolds could enhance cytotoxicity against various cancer cell lines .

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N9O2/c11-8-9(16-21-15-8)19-6(5-18-3-1-2-4-18)7(14-17-19)10(20)13-12/h1-5,12H2,(H2,11,15)(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRNFFIQCCSJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328097
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309279-66-1
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.